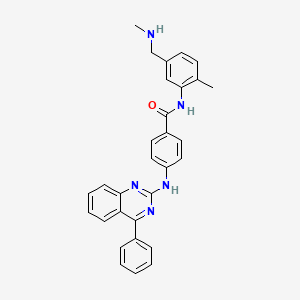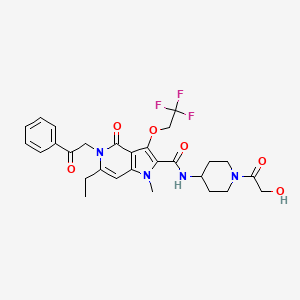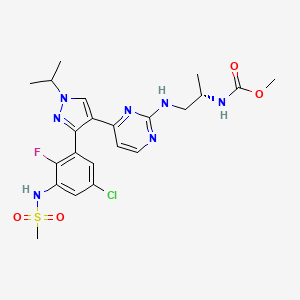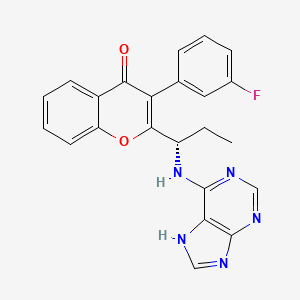
Tenalisib
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Tenalisib, also known as RP6530, is a highly specific, dual inhibitor of phosphoinositide-3 kinases (PI3K) δ/γ and Salt Inducible Kinase-3 (SIK3) . PI3K plays a critical role in T-cell development and activation . SIK3, often overexpressed in breast cancer, contributes to tumorigenesis .
Mode of Action
This compound interacts with its targets, PI3K δ/γ and SIK3, inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The major metabolite of this compound, IN0385, is a SIK3 inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . This pathway is involved in cell proliferation, migration, and survival. Its upregulation interacts with the Estrogen Receptor pathway and confers endocrine resistance . This compound’s inhibition of PI3K disrupts this pathway, potentially leading to decreased cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration, with doses ranging from 200 mg to 800 mg twice daily . It has been observed to have linear and dose-dependent kinetics up to a 400 mg dose . This compound undergoes significant metabolism, with levels of its major metabolite, IN0385, being approximately 2-fold higher than the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action include apoptosis and anti-proliferative activity . In vitro studies have shown that this compound potentiates the activity of paclitaxel and doxorubicin . It also modulates the tumor microenvironment, reprogramming tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, and reducing angiogenesis .
Biochemische Analyse
Biochemical Properties
Tenalisib: interacts with the PI3K-AKT pathway, a critical biochemical reaction in T-cell development and activation . It exhibits nano-molar inhibitory potency, indicating its strong interaction with the enzymes and proteins involved in this pathway .
Cellular Effects
This compound: has shown promising efficacy in T-cell lymphoma with a distinct safety profile . It influences cell function by interacting with the PI3K-AKT pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of This compound involves its role as a dual PI3K δ/γ inhibitor . It exerts its effects at the molecular level by binding to PI3K, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of This compound Preliminary results of ongoing studies have demonstrated an acceptable safety profile with encouraging clinical activity in relapsed/refractory T-cell lymphoma .
Metabolic Pathways
This compound: is involved in the PI3K-AKT metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of This compound Given its role as a PI3K inhibitor, it may interact with transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of This compound is likely associated with the components of the PI3K-AKT pathway it interacts with .
Vorbereitungsmethoden
Die Synthese von Tenalisib umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Kupplungsreaktionen. Der Syntheseweg umfasst typischerweise folgende Schritte:
Herstellung von Zwischenprodukten: Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, die dann verschiedenen chemischen Reaktionen unterzogen werden, um die endgültige Verbindung zu bilden.
Kupplungsreaktionen: Die Zwischenprodukte werden unter Verwendung spezifischer Reagenzien und Bedingungen gekoppelt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren für this compound beinhalten die Skalierung des Laborsyntheseprozesses, wobei die Qualität und Reinheit des Endprodukts sichergestellt wird. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung hochwertiger Reagenzien und die Implementierung strenger Qualitätskontrollmaßnahmen.
Analyse Chemischer Reaktionen
Tenalisib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.
Reduktion: Reduktionsreaktionen von this compound können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Tenalisib hat in verschiedenen wissenschaftlichen Forschungsanwendungen vielversprechende Aktivität gezeigt, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um den Phosphoinositid-3-Kinase-AKT-Signalweg und seine Rolle bei zellulären Prozessen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Hemmung von Phosphoinositid-3-Kinase auf die Entwicklung und Aktivierung von T-Zellen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Delta- und Gamma-Isoformen der Phosphoinositid-3-Kinase. Diese Hemmung stört den Phosphoinositid-3-Kinase-AKT-Signalweg, der für die Entwicklung und Aktivierung von T-Zellen entscheidend ist. Durch die gezielte Ansteuerung dieses Signalwegs induziert this compound Apoptose und hemmt die Proliferation von Krebszellen . Darüber hinaus moduliert this compound das Tumormikromilieu, was zu einer Umprogrammierung tumorassoziierter Makrophagen von einem pro-tumoralen M2-Phänotyp zu einem anti-tumoralen M1-Phänotyp führt .
Vergleich Mit ähnlichen Verbindungen
Tenalisib ist einzigartig in seiner dualen Hemmung der Phosphoinositid-3-Kinase-Delta- und Gamma-Isoformen, was es von anderen Phosphoinositid-3-Kinase-Inhibitoren unterscheidet. Ähnliche Verbindungen umfassen:
Idelalisib: Ein selektiver Phosphoinositid-3-Kinase-Delta-Inhibitor, der zur Behandlung von chronisch lymphatischer Leukämie und follikulärem Lymphom eingesetzt wird.
Duvelisib: Ein dualer Phosphoinositid-3-Kinase-Delta/Gamma-Inhibitor, der zur Behandlung von chronisch lymphatischer Leukämie und kleinzelligem lymphatischem Lymphom eingesetzt wird.
Die einzigartige Kombination der Hemmung von Phosphoinositid-3-Kinase-Delta und Gamma durch this compound sowie seine zusätzliche Salz-induzierbare Kinase 3 (SIK3)-Aktivität bieten ein differenziertes Sicherheitsprofil und ein verbessertes therapeutisches Potenzial .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDQPRPFRKGKZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639417-53-0 | |
| Record name | Tenalisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TENALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
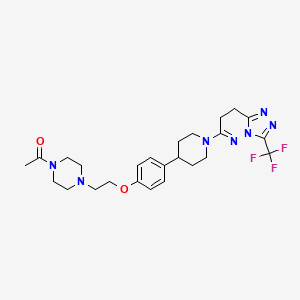
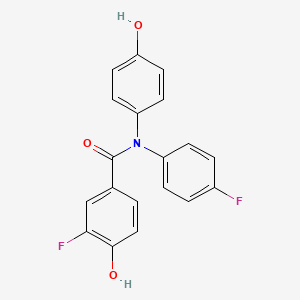
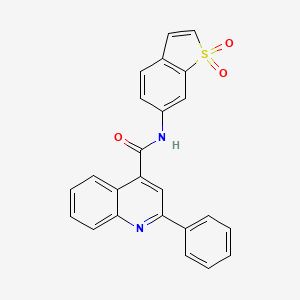
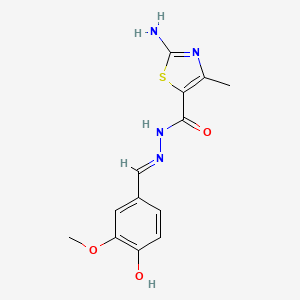
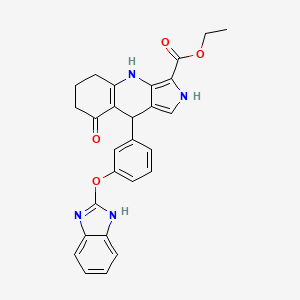
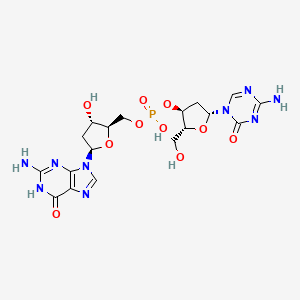
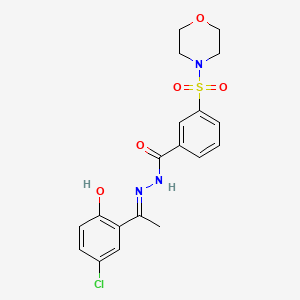
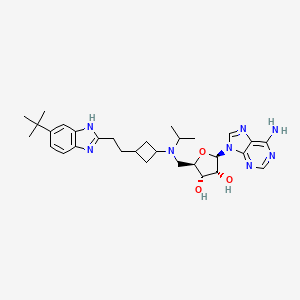
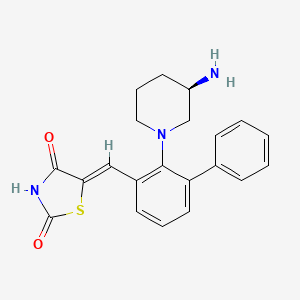
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
